Product packaging for Tolterodine(Cat. No.:CAS No. 124937-51-5)

Tolterodine

Número de catálogo: B1663597
Número CAS: 124937-51-5
Peso molecular: 325.5 g/mol
Clave InChI: OOGJQPCLVADCPB-HXUWFJFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Tolterodine is a competitive muscarinic receptor antagonist of interest in basic pharmacological research for its role in studying urinary bladder function . Its primary research value lies in its mechanism of action; it functions as a potent and competitive antagonist, with particular activity on the M2 and M3 muscarinic receptor subtypes found in the detrusor muscle of the bladder . By blocking acetylcholine from binding to these receptors, this compound helps decrease involuntary bladder contractions and increase residual urine volume, providing a tool to investigate pathways involved in detrusor muscle tone and contractility . From a pharmacological perspective, this compound is a tertiary amine that is administered orally and is rapidly absorbed . It undergoes extensive first-pass metabolism primarily by the cytochrome P450 enzyme CYP2D6, producing an active 5-hydroxymethyl metabolite (5-HMT) . In individuals who are poor metabolizers of CYP2D6, the CYP3A4 pathway becomes predominant . The elimination half-life differs significantly between formulations and metabolic phenotypes: approximately 2-3 hours for the immediate-release form in extensive metabolizers, and up to 10-18 hours for the extended-release form in poor metabolizers . The compound has a high volume of distribution (113 ± 27 L) and is extensively bound to plasma proteins, primarily α1-acid glycoprotein . It is excreted mainly in the urine as metabolites . Researchers can procure this compound in forms suitable for in vitro studies, including its free base and tartrate salt . This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31NO B1663597 Tolterodine CAS No. 124937-51-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGJQPCLVADCPB-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023687
Record name (R)-(+)-Tolterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tolterodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.34e-03 g/L
Record name Tolterodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

124937-51-5
Record name Tolterodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124937-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolterodine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolterodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01036
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-(+)-Tolterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1R)-3-[bis(1-Methylethyl)amino]-1-phenylpropyl]-4-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLTERODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHE7A56U7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tolterodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacological Mechanisms of Action of Tolterodine

Muscarinic Receptor Antagonism

Tolterodine's primary pharmacological function is characterized by its antagonism of muscarinic receptors. drugbank.comnih.govresearchgate.net This action is crucial to its therapeutic effects, particularly in the context of bladder function. The drug exhibits a high degree of specificity for muscarinic receptors, with negligible affinity for other neurotransmitter receptors or cellular targets like calcium channels. drugbank.comnih.govdroracle.ai

Competitive Binding Characteristics to Muscarinic Receptors

This compound functions as a potent and competitive antagonist at muscarinic receptors. drugbank.comnih.govresearchgate.netdroracle.ai This means it binds reversibly to the same sites as the endogenous neurotransmitter, acetylcholine, without activating the receptor, thereby blocking acetylcholine's effects. drugbank.com Studies on isolated tissue strips from both guinea pigs and humans have demonstrated this competitive antagonism. For instance, in guinea pig bladder strips, this compound competitively inhibited contractions induced by carbachol (B1668302), a muscarinic agonist. nih.gov The nature of this competitive binding is further confirmed by Schild plot analyses, which have yielded slope values close to unity, a hallmark of competitive antagonism. nih.govnih.govnih.gov Research has shown that this compound binds with high affinity to muscarinic receptors in various tissues, including the urinary bladder, heart, cerebral cortex, and parotid gland. nih.gov

Table 1: this compound Binding Affinity (Ki) in Guinea Pig and Human Tissues

Tissue Source Species Binding Affinity (Ki) (nM)
Urinary Bladder Guinea Pig 2.7 nih.gov
Heart Guinea Pig 1.6 nih.gov
Cerebral Cortex Guinea Pig 0.75 nih.gov
Parotid Gland Guinea Pig 4.8 nih.gov
Urinary Bladder Human 3.3 nih.gov

This table presents the dissociation constants (Ki) of this compound for muscarinic receptors in various tissues, indicating its high binding affinity.

Selectivity Profile for Muscarinic Receptor Subtypes (e.g., M3 vs. M2)

While highly specific for the general class of muscarinic receptors, this compound is considered a non-selective antagonist concerning the five muscarinic receptor subtypes (M1-M5). nih.govdrugs.com Both this compound and its active metabolite show a similar lack of selectivity across these subtypes. nih.gov This non-selective profile means it does not preferentially bind to one subtype, such as the M3 receptor which is primarily responsible for detrusor contraction, over another like the M2 receptor, which is more numerous in the bladder. nih.govnih.govnih.gov In contrast to some other antimuscarinic agents like darifenacin (B195073), which shows a marked selectivity for M3 receptors, this compound binds with similar affinity to both M2 and M3 subtypes. nih.govnih.govics.org Some studies suggest that this lack of M3/M2 selectivity may contribute to its functional tissue selectivity for the bladder over salivary glands observed in vivo. nih.govnih.gov

Inhibition of Acetylcholine-Mediated Detrusor Muscle Contractions

This compound effectively inhibits contractions of the detrusor muscle in the urinary bladder that are mediated by acetylcholine. drugbank.comdroracle.ai This antagonism of muscarinic receptors in the bladder leads to a decrease in detrusor pressure. drugbank.comdroracle.ai Laboratory studies using isolated human and guinea pig detrusor muscle strips have consistently shown that this compound causes a concentration-dependent inhibition of contractions induced by muscarinic agonists like carbachol. nih.govnih.govnih.gov The inhibitory effect is potent, with pA2 values (a measure of antagonist potency) being comparable to that of atropine. nih.govnih.gov This antimuscarinic action is the sole mechanism for its inhibition of detrusor contractions, as this compound does not demonstrate calcium channel blocking activity. nih.govnih.gov

Table 2: Potency of this compound in Inhibiting Detrusor Muscle Contractions

Preparation Agonist Potency Measure Value
Guinea Pig Bladder Carbachol KB 3.0 nM nih.gov
Human Bladder Carbachol KB 4.0 nM nih.gov
Guinea Pig Bladder Carbachol IC50 14 nM nih.gov
Human Bladder Carbachol pA2 ~8.9 nih.govnih.gov

This table shows various measures of this compound's potency in functional studies, demonstrating its effectiveness in inhibiting agonist-induced contractions of the bladder's detrusor muscle.

Role of Active Metabolites in Pharmacological Activity

Equipotency and Combined Pharmacological Activity of Parent Drug and Metabolite

The 5-hydroxymethyl metabolite (5-HM) is pharmacologically equipotent with the parent compound, this compound. hpra.ie It exhibits a very similar pharmacological profile, acting as a potent and competitive muscarinic receptor antagonist with the same non-selective profile across M1-M5 subtypes. nih.govnih.govmedex.com.bd Because both the parent drug and the 5-HM metabolite are active, their combined exposure determines the clinical response. hpra.ie Despite differences in the unbound fractions of this compound (3.7%) and 5-HM (36%), the exposure to the total unbound active moiety (this compound + 5-HM) is similar between extensive and poor metabolizers, leading to a comparable clinical effect regardless of the patient's metabolic phenotype. hpra.ie

Table 3: Comparison of this compound and its 5-Hydroxymethyl Metabolite (5-HM)

Characteristic This compound 5-Hydroxymethyl Metabolite (5-HM)
Primary Formation Pathway - CYP2D6-mediated oxidation of this compound hpra.iecaymanchem.com
Antimuscarinic Activity Potent, competitive antagonist drugbank.comnih.gov Potent, competitive antagonist nih.govcaymanchem.com
Receptor Subtype Selectivity Non-selective (M1-M5) nih.govnih.gov Non-selective (M1-M5) nih.govcaymanchem.com
Potency vs. Parent Drug - Equipotent hpra.ie
Contribution to Effect Significant Significant (in extensive metabolizers) drugbank.commedex.com.bd

This table provides a comparative overview of the key pharmacological characteristics of this compound and its principal active metabolite, 5-HM, highlighting their equipotency and similar mechanisms of action.

Pharmacokinetic Profiles and Determinants of Tolterodine

Absorption Dynamics and Systemic Exposure

Following oral administration, tolterodine is well absorbed, with approximately 77% of the dose being absorbed from the gastrointestinal tract. unboundmedicine.comdrugs.comwikipedia.org Peak serum concentrations are typically reached within 1 to 2 hours for immediate-release formulations. drugs.com The systemic availability of this compound is highly variable, ranging from 10% to 74%, a factor attributed to a patient's genetic makeup, specifically their ability to metabolize the drug. drugs.comnih.gov While food intake can increase the bioavailability of this compound by an average of 53%, it does not significantly impact the levels of its primary active metabolite in individuals with normal metabolic capacity; therefore, dose adjustments concerning meals are not considered necessary. fda.gov

The absolute bioavailability is notably higher in individuals who are poor metabolizers via the CYP2D6 enzyme pathway compared to those who are extensive metabolizers. drugs.com The half-life of this compound is estimated to be between 1.9 and 3.7 hours. unboundmedicine.comwikipedia.org

Biotransformation and Metabolic Pathways

This compound undergoes extensive metabolism in the liver, primarily through two distinct oxidative pathways mediated by the cytochrome P450 enzyme system. nih.govfda.govnih.govnih.gov The specific pathway that predominates depends on an individual's genetic polymorphism related to the CYP2D6 enzyme. unboundmedicine.comfda.gov

For the majority of the population, known as "extensive metabolizers," the principal metabolic route is the oxidation of the 5-methyl group on the phenyl ring. nih.govnih.govclinpgx.orgpsu.edu This reaction is catalyzed by the CYP2D6 isoenzyme and results in the formation of the 5-hydroxymethyl metabolite (5-HM), which is pharmacologically active. nih.govfda.govclinpgx.org Studies using human liver microsomes have shown a strong correlation between CYP2D6 activity and the formation of this 5-HM metabolite. nih.gov The presence of quinidine (B1679956), a known inhibitor of CYP2D6, strongly inhibits the creation of 5-HM. nih.gov In individuals who are "poor metabolizers" due to deficient CYP2D6 activity, this compound is metabolized more slowly, leading to significantly higher serum concentrations of the parent drug and negligible concentrations of the 5-hydroxymethyl metabolite. clinpgx.orgnih.govhpra.iehpra.ie

The second metabolic pathway involves the dealkylation of the nitrogen atom, a process predominantly catalyzed by the CYP3A4 isoenzyme. nih.govnih.govresearchgate.net This pathway is particularly important in individuals who are poor metabolizers of CYP2D6. nih.govresearchgate.net In these individuals, N-dealkylation becomes the main route for eliminating the drug. nih.gov Research has confirmed that strong inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin, are the most potent inhibitors of the formation of N-dealkylated this compound. nih.gov This N-dealkylation by CYP3A4 results in the production of N-dealkylated this compound and the volatile metabolite acetone. researchgate.net

Further metabolism occurs, leading to the formation of secondary metabolites. nih.govpsu.edu The 5-hydroxymethyl metabolite can be further oxidized to form the 5-carboxylic acid metabolite. nih.govpsu.eduhpra.ie Additionally, both the parent drug and the 5-HM metabolite can undergo N-dealkylation. nih.govnih.gov These subsequent metabolites, the 5-carboxylic acid and the N-dealkylated 5-carboxylic acid, are recovered in the urine. hpra.iehpra.ie The N-dealkylated this compound metabolite is considered inactive. drugs.com

Pharmacological Activity of this compound Metabolites
MetaboliteFormation PathwayCatalyzing EnzymePharmacological Activity
5-Hydroxymethyl this compound (5-HM)5-HydroxylationCYP2D6Active (equipotent to this compound) hpra.iehpra.ienih.gov
N-dealkylated this compoundN-DealkylationCYP3A4Inactive drugs.com
5-Carboxylic Acid MetaboliteOxidation of 5-HMNot specifiedNot specified
N-dealkylated 5-Carboxylic Acid MetaboliteFurther metabolismNot specifiedNot specified

Elimination and Excretion Pathways

The elimination of this compound and its metabolites primarily occurs through the kidneys. unboundmedicine.com Following the administration of radiolabeled this compound, approximately 77% of the radioactivity is recovered in the urine within seven days, while about 17% is found in the feces. nih.govnih.govhpra.iedrugbank.com

A very small fraction of the dose is excreted as the unchanged parent drug. nih.gov In extensive metabolizers, less than 1% of the dose is recovered as intact this compound, and 5% to 14% is recovered as the active 5-hydroxymethyl metabolite. nih.govfda.gov In poor metabolizers, less than 2.5% is recovered as intact this compound, and less than 1% as the 5-hydroxymethyl metabolite. nih.govfda.gov The major metabolites found in urine are the carboxylated metabolite (about 51%) and the dealkylated carboxylated metabolite (about 29%). hpra.iehpra.ie

Protein Binding Characteristics of this compound and its Metabolites

This compound is highly bound to plasma proteins, with a binding rate of approximately 96.3%. unboundmedicine.comfda.govdrugbank.com The primary binding protein is alpha-1-acid glycoprotein (B1211001) (AAG). fda.govhpra.ienih.gov The unbound, or free, fraction of this compound in plasma is about 3.7%. fda.govhpra.ienih.gov

In contrast, its major metabolites exhibit different protein binding characteristics. The active 5-hydroxymethyl metabolite (5-HM) is significantly less protein-bound, with an unbound fraction of 36%. fda.govhpra.ienih.gov The N-dealkylated metabolite has an intermediate level of protein binding, with an unbound fraction of 14%. nih.gov Like the parent compound, the 5-HM metabolite also binds primarily to AAG, although with a lower association constant. nih.gov The differences in protein binding between this compound and its active 5-HM metabolite mean that the exposure to the unbound, pharmacologically active components is similar in both extensive and poor metabolizers, despite the large differences in their metabolic pathways. hpra.iehpra.ie

Protein Binding of this compound and its Metabolites
CompoundProtein Bound (%)Unbound Fraction (%)Primary Binding Protein
This compound~96.3% unboundmedicine.comfda.govdrugbank.com3.7% fda.govhpra.ienih.govα1-acid glycoprotein (AAG) fda.govhpra.ienih.gov
5-Hydroxymethyl Metabolite (5-HM)~64%36% fda.govhpra.ienih.govα1-acid glycoprotein (AAG) nih.gov
N-dealkylated this compound~86%14% nih.govNot specified

Pharmacokinetic Variability in Special Populations

The pharmacokinetic profile of this compound, a competitive muscarinic receptor antagonist, can be significantly influenced by various intrinsic and extrinsic factors. Understanding this variability in special populations is crucial for its effective application. This article details the pharmacokinetic alterations of this compound in the context of age, genetic polymorphisms, hepatic and renal impairment, and gender.

Influence of Age on this compound Pharmacokinetics

Studies investigating the impact of age on the disposition of this compound have shown that the pharmacokinetics are generally similar between young and elderly individuals. In multiple-dose studies where healthy elderly volunteers (ages 64 to 81) received this compound, the resulting serum concentrations of both the parent drug and its active 5-hydroxymethyl metabolite were comparable to those observed in healthy young volunteers (under 40 years of age). fda.gov

Further analysis comparing subjects younger than 65 with those aged 65-74 and those 75 years and older found no significant differences in the occurrence of adverse events, suggesting that the tolerability profile does not diminish with age. nih.gov While some research has noted a slight decrease in efficacy with advanced age, this was not linked to significant alterations in the drug's pharmacokinetic profile or its tolerability. nih.gov One study comparing older (>65 years) and younger (<65 years) subjects found a comparable reduction in incontinence episodes and a similar increase in volume voided per micturition. nih.gov

Impact of Genetic Polymorphism: CYP2D6 Poor versus Extensive Metabolizers

The metabolism of this compound is highly dependent on the cytochrome P450 2D6 (CYP2D6) enzyme system, which exhibits significant genetic polymorphism. unboundmedicine.comnih.gov This leads to distinct pharmacokinetic profiles between individuals classified as extensive metabolizers (EMs), who have normal enzyme function, and poor metabolizers (PMs), who have deficient enzyme activity. fda.govunboundmedicine.com

In EMs, this compound is rapidly and extensively metabolized via oxidation of the 5-methyl group to form the pharmacologically active 5-hydroxymethyl metabolite (5-HMT). fda.govnih.gov In contrast, PMs metabolize this compound at a much slower rate, leading to significantly higher serum concentrations of the parent drug and negligible or undetectable concentrations of the 5-HMT metabolite. fda.govnih.govclinpgx.orgpharmgkb.org

Key pharmacokinetic differences are highlighted by research findings:

The mean systemic clearance of this compound is substantially lower in PMs compared to EMs. nih.gov

This reduced clearance results in a significantly longer elimination half-life for this compound in PMs, approximately 10 hours, compared to 2-3 hours in EMs. nih.govfda.gov

Consequently, the mean concentrations of this compound can be 5 to 10 times higher in PMs than in EMs. pharmgkb.org

Studies have shown that the plasma exposure (AUC) to this compound is significantly increased in individuals with genotypes corresponding to poor metabolism (e.g., CYP2D610/10). nih.gov

Table 1: Comparative Pharmacokinetics of this compound in CYP2D6 Extensive (EM) and Poor (PM) Metabolizers
Pharmacokinetic ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Reference
Systemic Clearance44 ± 13 L/hr9.0 ± 2.1 L/hr nih.gov
Elimination Half-life (this compound)~2-3 hours~10 hours nih.govfda.gov
5-Hydroxymethyl Metabolite (5-HMT)Present in serumUndetectable in serum nih.govclinpgx.org
Relative this compound ConcentrationBaseline5-10 times higher than EMs pharmgkb.org

Pharmacokinetic Alterations in Hepatic Impairment

The liver is the primary site of this compound metabolism; therefore, hepatic impairment can significantly alter its pharmacokinetic profile. fda.govdrugs.com In patients with liver cirrhosis, the disposition of this compound is markedly affected.

Research has demonstrated that the total clearance of this compound is substantially reduced in individuals with liver cirrhosis compared to healthy subjects. One study reported a mean total clearance of 8.7 ± 5.0 L/h in a group of cirrhotic patients, which was significantly lower than the 34.7 ± 19.4 L/h observed in the control group without liver damage. researchgate.net This reduced clearance leads to higher plasma concentrations and increased exposure to the drug, necessitating careful consideration in this patient population. drugs.comnih.gov Although only one case of acute liver injury has been reported in over two decades of use, the potential for altered pharmacokinetics in patients with pre-existing liver conditions remains a key consideration. nih.govnih.gov

Pharmacokinetic Considerations in Renal Impairment

Renal impairment can significantly alter the disposition of this compound and its metabolites. droracle.ai Although this compound is cleared primarily by hepatic metabolism, its metabolites are excreted by the kidneys. In patients with impaired renal function, the clearance of both this compound and its active 5-HMT metabolite is decreased, leading to higher systemic exposure.

Studies in patients with creatinine (B1669602) clearance between 10 and 30 mL/min have shown that the serum levels of this compound and its 5-hydroxymethyl metabolite are approximately two to three times higher than in healthy volunteers with normal renal function. drugs.comdroracle.aidrugs.com Furthermore, the exposure to other, less active metabolites of this compound can be dramatically higher (10 to 30-fold) in patients with renal impairment. drugs.com

The impact of renal function on the pharmacokinetics of the active moiety (5-HMT, also the active metabolite of fesoterodine) has been quantified across different stages of renal impairment.

Table 2: Increase in 5-Hydroxymethyl this compound (5-HMT) Exposure in Renal Impairment Compared to Healthy Subjects
Degree of Renal ImpairmentFold-Increase in CmaxFold-Increase in AUCReference
Mild1.41.6 nih.gov
Moderate1.51.8 nih.gov
Severe2.02.3 nih.gov

These findings show a clear correlation between the decline in creatinine clearance and the increase in plasma concentrations of this compound's active components. nih.gov

Gender-related Pharmacokinetic Dynamics

The influence of gender on the pharmacokinetics of this compound has been evaluated, and studies have consistently found no clinically significant differences between males and females. The pharmacokinetics of both this compound and its 5-hydroxymethyl metabolite are not considered to be influenced by gender. fda.gov

Analysis of pharmacokinetic parameters revealed that the mean maximum concentration (Cmax) of this compound and its active metabolite are similar in males and females. fda.gov Likewise, broader analyses of efficacy and tolerability in large patient populations have concluded that gender does not affect the therapeutic response to this compound in a clinically relevant manner. nih.gov

Pharmacodynamic Investigations of Tolterodine

Urodynamic Effects on Bladder Function

Urodynamic studies have been crucial in quantifying the clinical effects of Tolterodine on the bladder. These investigations consistently demonstrate its inhibitory influence on detrusor muscle activity and its capacity to enhance bladder storage parameters.

This compound exerts a notable effect on the detrusor muscle, the smooth muscle found in the wall of the bladder. A primary action of the compound is the reduction of detrusor pressure, which is consistent with its antimuscarinic action on the lower urinary tract. rxlist.comyoutube.com This decrease in the contraction of the detrusor muscle is observed in both normal and overactive bladders. drugs.com

In-vitro studies on isolated strips of human urinary bladder have shown that this compound effectively inhibits contractions induced by carbachol (B1668302) in a competitive, concentration-dependent manner. nih.gov Similar inhibitory effects were observed on acetylcholine-induced bladder contractions in animal models. nih.gov However, one study investigating pressure-flow variables found no significant differences in detrusor pressure at urethral opening or closure when comparing patients who responded to this compound treatment with those who did not. nih.gov

A key therapeutic benefit of this compound is its ability to increase the bladder's capacity to hold urine. Multiple studies have confirmed a significant increase in maximum cystometric capacity following treatment with this compound. nih.govnih.govnih.gov This effect contributes to the alleviation of symptoms associated with an overactive bladder.

In a study involving women with overactive bladder, a significant increase in maximum cystometric capacity was observed after three months of this compound administration. nih.gov Another study on patients with neurogenic bladders secondary to spinal cord injury also indicated that this compound improves cystometric capacity. ics.org

Below is a table summarizing the observed changes in cystometric capacity from various studies.

Study PopulationTreatment GroupChange in Maximum Cystometric CapacityReference
Women with Overactive BladderThis compoundSignificant increase (p < 0.05) nih.gov
Adult patients with neurogenic bladders (SCI)This compoundMedian change of +88 mL ics.org
Men with Overactive Bladder and Bladder Outlet ObstructionThis compoundSignificant increase of +67 mL compared to placebo (p < 0.003) nih.gov

In patients with detrusor overactivity, this compound has been shown to increase the bladder volume at which the first involuntary detrusor contraction occurs. nih.govnih.gov This delay in the initial urge to void is a critical aspect of its efficacy in managing overactive bladder symptoms.

A dose-ranging study demonstrated that this compound produced dose-related improvements in urodynamic variables, with a 2 mg twice-daily dose increasing the volume at the first contraction by 89 mL. nih.gov Similarly, in men with overactive bladder and bladder outlet obstruction, this compound led to a significant increase in the volume to the first detrusor contraction compared to placebo. nih.gov

The table below presents findings on the volume at first detrusor contraction.

Study PopulationTreatment GroupChange in Volume at First Detrusor ContractionReference
Patients with detrusor instabilityThis compound 2mgIncrease of 89 mL nih.gov
Men with OAB and Bladder Outlet ObstructionThis compoundSignificant increase of +59 mL compared to placebo (p < 0.003) nih.gov

An anticipated pharmacodynamic effect of an antimuscarinic agent like this compound is an increase in post-void residual (PVR) urine volume, reflecting an incomplete emptying of the bladder. rxlist.comyoutube.com Studies have generally shown that this compound increases the volume of residual urine. drugs.comnih.gov

In healthy volunteers, a single dose of this compound resulted in an increase in residual urine. rxlist.com In men with bladder outlet obstruction, the change in PVR was significantly greater in those treated with this compound (+25 ml) compared to placebo (0 ml). nih.gov However, some studies note that while the increase in residual volume is statistically significant, it may not be clinically significant. nih.gov Another study found the mean increase in residual urine volume to be nonsignificant. iosrjournals.org

In Vivo Bladder Selectivity Studies in Animal Models and Humans

A distinguishing feature of this compound is its functional selectivity for the urinary bladder over other tissues, such as the salivary glands. nih.gov This selectivity is a key factor in its tolerability profile.

In vivo studies in anesthetized cats demonstrated that this compound was significantly more potent in inhibiting acetylcholine-induced urinary bladder contractions than it was at inhibiting electrically-induced salivation. nih.gov This contrasts with oxybutynin (B1027), which showed the opposite tissue selectivity. nih.gov This bladder-selective action was also suggested in an early pilot study in healthy male volunteers, where data pointed to a more pronounced effect on bladder function than on salivation. nih.gov The in vivo selectivity of this compound does not appear to stem from selectivity for a single muscarinic receptor subtype but rather from a favorable tissue-specific effect. nih.gov This functional selectivity allows for effective treatment of overactive bladder symptoms with a reduced incidence of side effects like dry mouth compared to less selective agents. nih.gov

Preclinical and Translational Research of Tolterodine

In Vitro Pharmacological Characterization

Tolterodine is a potent and competitive muscarinic receptor antagonist. nih.gov In vitro studies have demonstrated its high affinity and specificity for muscarinic receptors. nih.govnih.gov Radioligand binding assays using tissues from guinea pigs showed that this compound binds with high affinity to muscarinic receptors in the urinary bladder (Kᵢ 2.7 nM), heart (Kᵢ 1.6 nM), cerebral cortex (Kᵢ 0.75 nM), and parotid gland (Kᵢ 4.8 nM). nih.gov Similarly, its affinity for muscarinic receptors in the human urinary bladder is high, with a reported Kᵢ value of 3.3 nM. nih.gov Unlike some other antimuscarinic agents such as oxybutynin (B1027), which shows a degree of selectivity for m3 over m2 receptors, this compound does not exhibit significant selectivity for any single muscarinic receptor subtype (m1-m5). nih.gov Both this compound and its active 5-hydroxymethyl metabolite show negligible affinity for other neurotransmitter receptors or calcium channels. drugbank.com

Functionally, this compound acts as a competitive antagonist. nih.gov In isolated tissue preparations, it effectively inhibits carbachol-induced contractions of urinary bladder strips from both guinea pigs (K₈ 3.0 nM) and humans (K₈ 4.0 nM). nih.gov The pharmacological profile of its major active metabolite, the 5-hydroxymethyl derivative (also known as PNU-200577), is similar to that of the parent compound. nih.govfda.gov

Table 1: this compound Binding Affinity (Kᵢ) in Guinea Pig and Human Tissues

TissueSpeciesKᵢ (nM)
Urinary BladderGuinea Pig2.7
HeartGuinea Pig1.6
Cerebral CortexGuinea Pig0.75
Parotid GlandGuinea Pig4.8
Urinary BladderHuman3.3

Data sourced from reference nih.gov.

The metabolism of this compound in humans is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov Two main oxidative metabolic pathways have been identified: oxidation of the 5-methyl group and N-dealkylation. nih.govnih.gov

The formation of the principal pharmacologically active metabolite, the 5-hydroxymethyl derivative (5-HM), is catalyzed by the CYP2D6 isoenzyme. nih.govnih.gov There is a strong correlation between CYP2D6 activity and the formation of 5-HM. nih.gov Studies using specific inhibitors have shown that quinidine (B1679956) is a potent inhibitor of this metabolic pathway. nih.gov

The second pathway, N-dealkylation, is predominantly catalyzed by CYP3A isoenzymes, particularly CYP3A4. nih.govunivie.ac.at The formation of N-dealkylated this compound shows a strong correlation with CYP3A activity. nih.gov This pathway is strongly inhibited by ketoconazole (B1673606) and troleandomycin. nih.gov While microsomes expressing CYP2C9 and CYP2C19 can also form N-dealkylated this compound, the affinity (Kₘ) for this reaction is higher for CYP3A4, suggesting its primary role. nih.gov

Animal Model Studies

Pharmacokinetic studies of this compound have been conducted in mice, rats, and dogs, revealing some interspecies differences. fda.govnih.gov Following oral administration, intestinal absorption is nearly complete in all three species, with peak serum concentrations occurring within an hour. nih.gov However, bioavailability varies significantly, ranging from 2-20% in rodents to 58-63% in the dog. nih.gov this compound exhibits a high volume of distribution in all species, indicating extensive extravascular distribution. nih.gov The elimination half-life is rapid, under 2 hours in all three species. nih.govpsu.edu

Metabolism of this compound is extensive in all animal models, but the metabolic profile differs. nih.gov The metabolic pathways in the mouse and dog are similar to those in humans, with the primary routes being oxidation of the 5-methyl group and N-dealkylation. nih.govpsu.edunih.gov In contrast, the rat exhibits a different metabolic pattern, which includes hydroxylation of the unsubstituted aromatic ring. fda.govnih.gov A gender difference was also noted in rats, with males showing more extensive metabolism. nih.gov The 5-hydroxymethyl metabolite (DD 01) is a major active metabolite identified in the mouse and dog, with a pharmacological profile virtually identical to this compound. fda.gov Clearance is very high in the mouse and rat (10-15 L/h·kg) and high in the dog (1.4 L/h·kg), suggesting additional non-metabolic clearance mechanisms like biliary excretion. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of this compound

SpeciesBioavailabilityTₘₐₓ (post-oral dose)Elimination Half-life
Mouse2-20%< 1 hour< 2 hours
Rat2-20%< 1 hour< 2 hours
Dog58-63%< 1 hour< 2 hours
Human--2-3 hours

Data sourced from references nih.govpsu.edu.

In preclinical models, this compound has demonstrated efficacy in addressing bladder dysfunction. nih.gov A key finding from in vivo studies in anesthetized cats is that this compound is significantly more potent in inhibiting acetylcholine-induced urinary bladder contractions than it is at inhibiting electrically-induced salivation. nih.gov This suggests a functional selectivity for the urinary bladder over salivary glands in vivo, which is a favorable characteristic for a drug treating overactive bladder. nih.govnih.gov This tissue selectivity does not appear to be attributable to a preference for a single muscarinic receptor subtype. nih.govnih.gov The active 5-hydroxymethyl metabolite has been shown to have a similar functional bladder selectivity in vivo. nih.gov

The central nervous system (CNS) effects of this compound have been investigated in mouse models. journaljpri.com Studies show that tissue distribution into the CNS is low; after oral administration in mice, the concentration of radioactivity in the brain was found to be 10 times lower than in plasma. nih.gov This limited penetration of the blood-brain barrier suggests a lower risk for CNS-related side effects compared to more lipophilic drugs. nih.gov

Behavioral studies in mice have explored the effects of this compound on mood and cognition. journaljpri.comresearchgate.net In the forced swimming test, all tested doses of this compound dose-dependently decreased immobility time, suggesting antidepressant-like effects. journaljpri.comresearchgate.net In the elevated plus maze test for anxiety, this compound (at 1 and 3 mg/kg) increased the time spent in the open arms. journaljpri.comresearchgate.net Regarding cognition, this compound did not affect the learning and memory performance of normal mice but did significantly ameliorate learning and memory impairment induced by scopolamine (B1681570) at a dose of 3 mg/kg. journaljpri.comresearchgate.net While some clinical studies in specific patient populations have suggested a potential for cognitive impairment with this compound, animal data indicates limited CNS penetration and even some potentially beneficial cognitive effects under certain conditions. nih.govnih.gov

Bioanalytical Methodologies for this compound and its Metabolites

The quantification of this compound and its primary active metabolite, 5-hydroxymethyl this compound (5-HMT), in various biological matrices is crucial for pharmacokinetic and metabolic studies. A range of sophisticated bioanalytical methods have been developed and validated to ensure accurate and reliable measurements. These methods often need to be highly sensitive due to the low concentrations of the analytes in biological samples.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the predominant technique for the simultaneous determination of this compound and its metabolites. researchgate.netthermofisher.com This preference is due to its high selectivity, sensitivity, and speed. researchgate.netnih.gov

One such validated LC-MS/MS method allows for the simultaneous quantification of this compound, 5-HMT, and another metabolite, N-dealkylthis compound (NDT), in human plasma. nih.gov This method employs liquid-liquid extraction for sample preparation and achieves chromatographic separation on a reversed-phase column. nih.gov The lower limits of quantification (LLOQ) were established at 0.025 ng/mL for both this compound and 5-HMT, and 0.05 ng/mL for NDT, demonstrating the method's high sensitivity. nih.gov The validation of this method confirmed its linearity, accuracy, and precision, making it suitable for human pharmacokinetic studies. nih.gov

Another LC-MS/MS method developed for rat plasma utilized this compound-d6 and 5-hydroxy methyl this compound-d14 as internal standards. researchgate.net This method showed a linear concentration range of 20.00–5000.00 pg/mL for both this compound and its 5-hydroxy methyl metabolite. researchgate.net The intra- and inter-day precision and accuracy were well within acceptable limits, and the analytes proved stable throughout various storage and handling conditions. researchgate.net

The following table summarizes the key parameters of a validated LC-MS/MS method for the analysis of this compound and its metabolites in human plasma. nih.gov

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Sample PreparationChromatographic ColumnMobile Phase
This compound 0.025–100.025Liquid-liquid extractionLuna Phenyl-hexyl (100 × 2.0 mm, 3 μm)10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5)-methanol (10:90, v/v)
5-HMT 0.025–100.025Liquid-liquid extractionLuna Phenyl-hexyl (100 × 2.0 mm, 3 μm)10 mM ammonium formate buffer (pH 3.5)-methanol (10:90, v/v)
NDT 0.05–100.05Liquid-liquid extractionLuna Phenyl-hexyl (100 × 2.0 mm, 3 μm)10 mM ammonium formate buffer (pH 3.5)-methanol (10:90, v/v)

Besides LC-MS/MS, other analytical techniques have also been employed. Gas chromatography-mass spectrometry (GC-MS) has been used for the determination of this compound and its 5-hydroxymethyl metabolite in plasma, serum, and urine. nih.gov This method requires a derivatization step prior to analysis and has demonstrated accuracy between 87-110% and precision better than 90% in the concentration range of 0.5 to 50 ng/ml. nih.gov

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is another common method for quantifying this compound, particularly in pharmaceutical formulations. wjpsronline.comresearchgate.netrjpbcs.com These methods are valued for their simplicity and cost-effectiveness. For instance, one RP-HPLC method uses a C18 column and a mobile phase of methanol (B129727) and phosphate (B84403) buffer, with UV detection at 220 nm. researchgate.net Another validated RP-HPLC method for this compound tartrate in bulk and tablet forms reported linearity in the concentration range of 10-50 μg/mL. wjpsronline.com

The following table provides an overview of different validated RP-HPLC methods for this compound analysis. wjpsronline.comresearchgate.netwisdomlib.org

Method ParameterMethod 1 researchgate.netMethod 2 wjpsronline.comMethod 3 wisdomlib.org
Column C18 (150 × 4.6 mm, 5μm)C18 (250 mm × 4.6 mm, 5 μm)Thermo C18 (250 x 4.6 mm, 5 μm)
Mobile Phase Methanol:Phosphate buffer (pH 7) (40:60 v/v)Propylene glycol:Water (pH 4.5):Methanol (50:40:10)Acetonitrile:Water (pH 3.0) (70:30)
Flow Rate Not specified1.0 mL/min1.0 ml/min
Detection Wavelength 220 nm282 nm220 nm
Retention Time 5.8 min5.793 min7.1 ± 0.1 min
Linearity Range 50% to 150% w/v10-50 μg/mL5-25 μg/ml

Chiral separation of this compound enantiomers is also of significant interest, and specific HPLC methods have been developed for this purpose. nih.govasianpubs.orgduke.edu These methods often utilize chiral columns, such as Chiralcel OD-H or Chiral pack IA, to resolve the R- and S-isomers. nih.govasianpubs.orgduke.edu One method reported a limit of detection for the S-isomer as low as 0.1 µg/mL. nih.govduke.edu Capillary electrophoresis has also been explored as a technique for the chiral separation of this compound. mdpi.com

Clinical Research on Tolterodine Efficacy and Safety

Efficacy in Overactive Bladder (OAB) Syndromes

Clinical studies have consistently shown that tolterodine is effective in managing the key symptoms of overactive bladder, including urinary frequency, urgency, and urge urinary incontinence.

Reduction in Urinary Frequency and Urgency

This compound has demonstrated significant efficacy in reducing urinary frequency and the sensation of urgency. In a 12-week, double-blind, placebo-controlled study involving patients with urinary frequency and urge incontinence, those treated with extended-release this compound reported a notable improvement in urgency symptoms compared to the placebo group. nih.gov Specifically, 44% of patients on this compound reported improved urgency symptoms versus 32% on placebo. nih.gov The odds of reducing urgency were 1.68 times greater for the this compound group. nih.gov

Pooled data from four 12-week trials indicated that this compound reduced the mean daily micturition frequency by approximately 20%. clinician.com Another study found that while a statistically significant decrease in micturition frequency was not apparent after four weeks, there was a notable increase in the volume voided per micturition. nih.gov A nighttime dosing study of extended-release this compound also showed significant reductions in OAB-related and severe OAB-related nighttime, daytime, and 24-hour micturitions compared to placebo. ics.org

Efficacy OutcomeThis compound ERPlacebop-value
Improved Urgency Symptoms 44%32%<0.001
Improved Bladder Symptoms 62%48%<0.001
Reported "Much Benefit" 43%24%<0.001
Decrease in Inability to Hold Urine 58%32%<0.001
ER: Extended Release

Improvement in Urge Urinary Incontinence Episodes

This compound has been shown to be effective in reducing the number of urge urinary incontinence (UUI) episodes. Pooled data from multiple trials revealed that this compound reduced the mean number of incontinence episodes by 40-60%. clinician.com A separate 4-week study found a significant decrease in incontinence episodes per 24 hours with this compound compared to placebo. nih.gov

The extended-release (ER) formulation of this compound has shown even greater efficacy in reducing UUI episodes compared to the immediate-release (IR) version. nih.gov In a study focused on women with urge-predominant mixed incontinence, this compound ER led to a statistically significant decrease in weekly urge incontinence episodes compared with placebo (-12.3 vs. -8.0). nih.gov

Study PopulationKey Finding
General OAB 40-60% reduction in mean incontinence episodes. clinician.com
Women with Urge-Predominant Mixed Incontinence Significant decrease in weekly urge incontinence episodes (-12.3 with this compound ER vs. -8.0 with placebo). nih.gov
Patients with Severe Incontinence (≥21 episodes/week) This compound ER showed a median percentage reduction of 71% in UUI episodes from baseline to week 12, compared to a 49% reduction with placebo.
ER: Extended Release

Subgroup Analyses based on OAB Symptom Predominance

Subgroup analyses have provided further insights into the efficacy of this compound across different patient populations with OAB. In a study of women with urge-predominant mixed urinary incontinence, this compound ER was effective in treating urge incontinence, frequency, and urgency, and its efficacy in reducing urge incontinence episodes was not affected by the presence of stress incontinence. nih.gov

Another analysis focused on men with OAB symptoms and presumed non-obstructive benign prostatic hyperplasia (BPH). nih.gov This study found that this compound ER improved symptoms and quality of life across various subgroups, including those of different ages, symptom severities, and with or without concomitant diabetes or alpha-blocker treatment. nih.gov The greatest benefits were observed in patients with more severe symptoms at baseline. nih.gov

An evaluation of this compound ER's efficacy on patients' most bothersome OAB symptom revealed significant reductions by week 12: -80% for UUI, -78% for urgency episodes, -40% for nocturnal frequency, and -30% for daytime frequency. nih.gov

Efficacy in Neurogenic Detrusor Overactivity (NDO)

This compound has also been studied for its effectiveness in managing neurogenic detrusor overactivity (NDO), a condition where neurological damage leads to bladder dysfunction.

Urodynamic Outcomes in Neurogenic Bladder Dysfunction

Studies have demonstrated that this compound can lead to favorable urodynamic changes in patients with NDO. In a 12-week study of patients with NDO and/or a low-compliance bladder, extended-release this compound resulted in a significant increase in maximum cystometric capacity by an average of 82.3 mL. nih.gov Bladder capacity at the first sensation of filling also increased significantly. nih.gov Furthermore, in patients with detrusor overactivity, the amplitude of these contractions decreased significantly, and in some cases, the overactivity disappeared entirely. nih.govics.org For those with a low-compliance bladder, bladder compliance showed a significant increase. nih.gov

Another study comparing this compound to oxybutynin (B1027) in patients with neurogenic bladders secondary to spinal cord injuries found that this compound improved bladder compliance and cystometric capacity. ics.org Specifically, the median change in compliance was +13 ml/cmH2O for the this compound group. ics.org

Urodynamic ParameterChange with this compound ERp-value
Maximum Cystometric Capacity +82.3 mL<0.0001
Bladder Capacity at First Sensation +36.8 mL0.0402
Amplitude of Detrusor Overactivity Significant Decrease0.0025
Bladder Compliance (in low-compliance bladder) Significant Increase0.0156
ER: Extended Release

Clinical Response in Specific Neurological Conditions (e.g., Spinal Cord Injury, Multiple Sclerosis)

This compound has been evaluated in patients with specific neurological conditions that often lead to NDO, such as spinal cord injury (SCI) and multiple sclerosis (MS).

In a study involving participants with NDO due to SCI or MS, this compound was found to be superior to a placebo in increasing catheterization volumes and reducing incontinence. nih.gov Another study specifically looking at adults with neurogenic bladders from spinal cord injuries indicated that this compound appears to improve bladder compliance and cystometric capacity. ics.org

For patients with multiple sclerosis, this compound is often prescribed to manage bladder dysfunction, which is a common symptom of the disease. multiplesclerosisnewstoday.com It works by relaxing the bladder muscles and preventing involuntary contractions, thereby increasing bladder capacity. multiplesclerosisnewstoday.com While data specifically on MS patients is somewhat limited, one study including ten individuals with MS found that this compound was effective in this subgroup. cuaj.ca

This compound Use in Patients with Parkinson's Disease

While specific clinical trials evaluating the efficacy of this compound for overactive bladder (OAB) symptoms exclusively in patients with Parkinson's disease (PD) are limited, its use in this population is informed by extensive research in the general and geriatric populations. nih.gov Regulatory approvals for this compound for OAB management in PD patients are based on these broader high-quality studies. nih.gov this compound, a muscarinic receptor antagonist, functions by reducing the pressure on the detrusor muscle and increasing the residual urine volume in the bladder. nih.gov

A study investigating the medical management of OAB symptoms in 70 patients with Parkinson's disease demonstrated that treatment with this compound, either alone or in combination with tamsulosin (B1681236), led to significant improvements in OAB symptoms. nih.gov Specifically, there were notable enhancements in scores for storage symptoms as measured by the International Prostate Symptom Score (IPSS) and the Overactive Bladder Symptom Score (OABSS). nih.gov Despite these improvements, a considerable portion of patients (40%) still experienced moderate urinary symptoms, with nocturia and urgency persisting in over half of the participants after treatment. nih.gov Anticholinergic medications like this compound are recognized for their role in calming an overactive bladder but may also present side effects such as confusion and an increased risk of falls, particularly in older adults. racgp.org.au

Comparative Efficacy Studies with Other Antimuscarinic Agents

Multiple studies have established that this compound and oxybutynin have comparable efficacy in treating the symptoms of overactive bladder. nih.govracgp.org.au A randomized, double-blind trial involving patients aged 50 and older found that both this compound and oxybutynin produced significant decreases in the mean number of voids and urge incontinence episodes per 24 hours. nih.gov Specifically, after 10 weeks of treatment, both drugs led to a similar reduction in voids per 24 hours (-1.7) and a substantial decrease in urge incontinence episodes (-1.3 for this compound and -1.8 for oxybutynin). nih.gov Another 12-week study also concluded that the effectiveness of this compound and oxybutynin was equivalent. racgp.org.au

However, when comparing different formulations, one study found that extended-release oxybutynin was modestly more effective than immediate-release this compound. drugs.comscielo.br After 12 weeks, urge incontinence episodes were reduced by 76% with extended-release oxybutynin compared to 68% with immediate-release this compound. scielo.brresearchgate.net This study also noted a greater decrease in total micturition episodes with extended-release oxybutynin. scielo.brresearchgate.net A separate analysis of this data in women also concluded that extended-release oxybutynin was more effective than immediate-release this compound for urge and total incontinence.

Comparative Efficacy of this compound and Oxybutynin
StudyDrug FormulationsKey Efficacy FindingsReference
Randomized Controlled Trial (2001)This compound (IR) vs. Oxybutynin (IR)Both drugs showed comparable efficacy in reducing voids and urge incontinence episodes. nih.gov
Clinical TrialThis compound (IR) vs. Oxybutynin (IR)Equivalent effectiveness in increasing voided volume and decreasing micturitions and incontinence episodes. racgp.org.au
OBJECT Study (2001)This compound (IR) vs. Oxybutynin (ER)Extended-release oxybutynin showed a statistically significant greater reduction in urge incontinence episodes (76% vs. 68%). drugs.comscielo.brresearchgate.net
Sub-analysis in Women (2002)This compound (IR) vs. Oxybutynin (ER)Extended-release oxybutynin was more effective in reducing urge and total incontinence episodes in women.

Comparative studies between this compound and solifenacin (B1663824) have yielded varied results. The STAR trial, a significant head-to-head comparison, suggested that flexible-dose solifenacin was superior to extended-release (ER) this compound in reducing incontinence episodes. At the end of the 12-week study, a higher percentage of patients treated with solifenacin achieved dryness (58.7%) compared to those on this compound ER (48.9%).

However, other studies have found the efficacy of the two drugs to be comparable. A prospective, randomized, open-label study in Taiwanese patients reported that at week 12, both solifenacin and this compound demonstrated equal efficacy in reducing the number of micturitions, urgency, and incontinence episodes per 24 hours. A meta-analysis of seven randomized controlled trials also concluded that solifenacin and this compound produced similar results concerning daily micturition frequency, urgency episodes, and incontinence episodes at both 8 and 12 weeks of follow-up. In contrast, another study found that solifenacin 10mg/day was more effective than this compound 4mg/day in reducing OAB incontinence episodes, with a 60% reduction in symptom severity in the solifenacin group compared to a 9.7% reduction in the this compound group.

Comparative Efficacy of this compound and Solifenacin
StudyKey Efficacy FindingsReference
STAR TrialSolifenacin was superior in reducing incontinence episodes compared to this compound ER.
Taiwanese Patient StudySolifenacin and this compound demonstrated equal efficacy in reducing OAB symptoms.
Meta-AnalysisBoth drugs yielded similar results on daily micturition frequency, urgency, and incontinence episodes.
Female OAB StudySolifenacin 10mg/day was more effective than this compound 4mg/day in reducing incontinence episodes.

Darifenacin (B195073): A network meta-analysis of pharmacological treatments for OAB in women found that this compound 4 mg once daily appeared to be among the least effective agents, although still significantly better than placebo. In this analysis, darifenacin 7.5 mg was also ranked low in terms of efficacy.

Fesoterodine (B1237170): A head-to-head, placebo-controlled trial demonstrated that fesoterodine 8 mg had superior efficacy over this compound ER 4 mg in reducing urgency urinary incontinence (UUI) episodes. Fesoterodine also showed greater improvements in mean voided volume. An analysis focusing on female patients further supported the superiority of fesoterodine 8 mg over this compound ER 4 mg across multiple diary endpoints and health-related quality of life measures. In men, fesoterodine 8 mg was superior to this compound ER 4 mg for improving severe urgency and symptom bother.

Imidafenacin (B1671753): A randomized, open-label, comparative study concluded that the clinical efficacy of imidafenacin is not inferior to that of this compound for treating Caucasian patients with OAB. The study found that the change in the mean number of incontinence episodes was -2.1 in the imidafenacin group and -1.9 in the this compound group.

Propiverine (B1210425): A randomized, double-blind, multicentre clinical trial demonstrated that propiverine and this compound have comparable efficacy in treating idiopathic detrusor overactivity. Both drugs significantly increased the mean maximum cystometric capacity and showed similar improvements in voided volume per micturition and quality of life scores.

Comparative Efficacy of this compound with Other Antimuscarinics
ComparatorKey Efficacy FindingsReference
DarifenacinIn a network meta-analysis, both this compound and darifenacin were ranked lower in efficacy compared to other agents like solifenacin.
FesoterodineFesoterodine 8 mg showed superior efficacy over this compound ER 4 mg in reducing UUI episodes and improving other OAB symptoms.
ImidafenacinThe efficacy of imidafenacin was found to be non-inferior to that of this compound in treating OAB.
PropiverinePropiverine and this compound demonstrated comparable efficacy in treating idiopathic detrusor overactivity.

Combination Therapies Involving this compound

The combination of this compound with an alpha-blocker, such as tamsulosin, has been shown to be an effective treatment for men with lower urinary tract symptoms (LUTS) and OAB. A randomized, double-blind, placebo-controlled trial found that men receiving this compound ER plus tamsulosin reported a significantly higher treatment benefit (80%) compared to those receiving placebo (62%), tamsulosin alone (71%), or this compound ER alone (65%). The combination therapy led to significant reductions in urgency urinary incontinence, urgency episodes without incontinence, and micturitions per 24 hours and per night compared to placebo.

Another study focusing on men with benign prostatic hyperplasia (BPH) and coexisting OAB found that the combination of this compound and tamsulosin was more effective at alleviating LUTS and improving quality of life than tamsulosin monotherapy. The combination group showed a significant reduction in the score for urinary storage phase symptoms. Furthermore, for men who experience persistent storage symptoms despite being on alpha-blocker therapy, the addition of this compound ER has been shown to provide significantly greater improvements in 24-hour micturitions, urgency episodes, and IPSS storage subscale scores compared to placebo plus an alpha-blocker.

Synergistic Potential with Other Pharmacological Classes (e.g., Duloxetine (B1670986) for Mixed Urinary Incontinence)

Mixed urinary incontinence (MUI), a condition characterized by both stress urinary incontinence (SUI) and urgency urinary incontinence (UUI), presents a therapeutic challenge. A promising approach involves the combination of medications that address both components of the disorder. Clinical research has explored the synergistic potential of this compound, an antimuscarinic agent that targets UUI by reducing detrusor overactivity, with duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) that enhances urethral sphincter tone to improve SUI. nih.govdrugs.comnih.govajmc.com

A retrospective study investigating the combination of this compound and duloxetine in patients with urge-predominant MUI demonstrated significant improvements in symptoms and quality of life. nih.govdrugs.comnih.govajmc.com The rationale behind this combination lies in their complementary mechanisms of action, with this compound addressing the urge component and duloxetine targeting the stress-related leakage. ajmc.com

In a 12-week study involving 106 patients with urge-predominant MUI treated with a combination of this compound and duloxetine, notable improvements were observed across various parameters. nih.govdrugs.comajmc.com The patient satisfaction rate with this combination therapy was high, reaching 77.4%. nih.govdrugs.com

Table 1: Efficacy of this compound and Duloxetine Combination Therapy in Urge-Predominant MUI

ParameterBaseline (Mean)After 12 Weeks (Mean)
Overactive Bladder Symptom Score (OABSS)11.086.95
International Consultation on Incontinence Questionnaire Short Form (ICIQ-SF)15.698.84
Pad Use (per day)3.580.73

Data from a retrospective study on combination therapy. nih.govdrugs.com

While the combination was generally well-tolerated, some mild side effects were reported. nih.govdrugs.com From a pharmacokinetic perspective, a study in healthy volunteers found that duloxetine had minor inhibitory effects on the metabolism of this compound, but not its active metabolite. patsnap.comnih.govics.org The co-administration was well-tolerated and did not raise significant safety concerns, suggesting that routine dosage adjustments of this compound may not be necessary when used with duloxetine. patsnap.comnih.govics.org

Safety and Tolerability Profile Analysis

As an antimuscarinic agent, this compound's use is associated with a range of anticholinergic side effects. The most frequently reported of these is dry mouth. drugs.compatsnap.comnih.gov Other common adverse events include constipation, headache, dizziness, and abdominal pain. drugs.com The anticholinergic properties of this compound can also lead to dry eyes and blurred vision. nih.govpatsnap.com

Clinical studies have consistently identified dry mouth as the most common side effect. In a 9-month open-label study, dry mouth was reported by 28% of patients, with the majority of cases being mild (19%) to moderate (7%) in intensity. nih.gov In a 12-month study of an extended-release (ER) formulation, dry mouth was the most frequent adverse event, occurring in 12.9% of patients and was generally mild. nih.gov

Constipation is another notable anticholinergic side effect. One study showed the incidence of constipation with this compound immediate-release (IR) to be double that of a placebo group. ajmc.com Dizziness and drowsiness have also been reported, which can impact activities requiring mental alertness. nih.govpatsnap.com

Table 2: Incidence of Common Anticholinergic Adverse Events with this compound

Adverse EventIncidence RateStudy Population/Formulation
Dry Mouth35%Phase 3 Clinical Trials (IR)
Dry Mouth28%9-Month Open-Label Study (IR)
Dry Mouth23%12-Week Phase III Trial (ER)
Dry Mouth12.9%12-Month Open-Label Study (ER)
Constipation6%12-Week Phase III Trial (ER)
Dizziness3.0%12-Week Phase III Trial (ER)

Incidence rates are based on data from various clinical trials. nih.govajmc.comnih.govnih.gov

The cardiovascular safety of this compound has been a subject of investigation, particularly its potential to affect the QT interval on an electrocardiogram (ECG). This compound has been associated with a dose-dependent prolongation of the QT interval. pdr.netpfizer.com This effect is more pronounced in individuals who are poor metabolizers of the drug via the CYP2D6 enzyme. pfizer.comnih.gov

A dedicated "thorough QT/QTc" study evaluated the effects of this compound immediate-release at therapeutic and supratherapeutic doses. The study found a mean increase in heart rate of 2.0 beats per minute with a 4 mg/day dose and 6.3 beats per minute with an 8 mg/day dose. pfizer.comnih.gov While the effect on the QT interval was observed, it was not as large as that seen with the active control, moxifloxacin, although the confidence intervals did overlap. pfizer.comnih.gov

Caution is advised when prescribing this compound to patients with a known history of QT prolongation or those taking Class IA (e.g., quinidine (B1679956), procainamide) or Class III (e.g., amiodarone, sotalol) antiarrhythmic medications. pdr.nethres.ca Despite these findings, there has been no association of Torsade de Pointes with this compound in post-marketing experience. pfizer.com

Studies have also shown that this compound can lead to an increase in resting heart rate and a reduction in heart rate variability (HRV). nih.gov

Due to its ability to cross the blood-brain barrier, this compound can have effects on the central nervous system (CNS). nih.gov The most common CNS-related adverse event is dizziness. nih.gov There is also a potential for cognitive impairment, confusion, and drowsiness. nih.gov

The cognitive impact of this compound, particularly in vulnerable populations, has been a focus of research. Some studies suggest that this compound may be more likely to cause cognitive decline in individuals with pre-existing dementia. nih.gov A retrospective study of older adults with dementia and overactive bladder found that both this compound and oxybutynin were associated with a statistically significant decrease in Mini-Mental State Examination scores. nih.gov

However, other studies have shown a low incidence of CNS adverse events with the extended-release formulation, comparable to placebo. nih.gov A study specifically designed to assess the effects of this compound ER on memory and cognition in an elderly population has been conducted, though results were not detailed in the provided sources. clinicaltrials.gov For children with spina bifida, recent studies did not find evidence of cognitive impairment with anticholinergic medications, including this compound. nih.gov

Long-term studies have been conducted to evaluate the sustained safety and tolerability of this compound. A 12-month, open-label study of this compound extended-release (ER) found that the medication was safe and well-tolerated. nih.gov The frequency of adverse events did not increase with long-term treatment compared to short-term treatment. nih.gov In this study, 71% of patients completed the 12-month treatment period. nih.gov

Research in Special Patient Populations

The use of this compound has been investigated in various special patient populations.

Pediatric Patients: A long-term study evaluated the efficacy and tolerability of this compound in children with neurogenic detrusor overactivity. The study demonstrated the medication's effectiveness over a long follow-up period. However, anticholinergic side effects such as dry mouth and dizziness were common and led to non-compliance in some patients, resulting in poorer urodynamic outcomes. karger.com

Patients with Benign Prostatic Hyperplasia (BPH): A double-blind, placebo-controlled trial investigated the medium-to-long-term use of this compound ER, both alone and in combination with tamsulosin, in patients with BPH and an enlarged prostate. The combination therapy significantly improved urinary symptoms and quality of life compared to placebo. However, this compound ER alone did not show significant improvement in several key parameters and was associated with a gradual increase in post-void residual (PVR) volume and more urinary adverse events suggestive of urinary retention. nih.gov

Elderly Patients: Clinical studies have generally shown that the safety profile of this compound in older adults is similar to that in younger adults. ajmc.com However, elderly patients, especially those on multiple medications, are at a higher risk for adverse effects due to potential drug-drug interactions. nih.gov The risk of cognitive side effects may also be more pronounced in this population. nih.gov

Patients with Hepatic or Renal Impairment: this compound concentrations are higher in patients with hepatic or renal impairment. Therefore, a decrease in dosage is recommended for these patient groups to prevent toxicity. nih.gov

Patients with Neurological Disorders: Caution is advised when using this compound in patients with pre-existing neurological conditions or neurodegenerative diseases due to its potential to cross the blood-brain barrier and cause CNS effects. nih.govnih.gov

Efficacy and Safety in Elderly Individuals

Clinical research has demonstrated the efficacy and safety of this compound for treating overactive bladder (OAB) in elderly patients. researchgate.netdovepress.com Overactive bladder is a condition that predominantly affects older individuals, who often experience more severe symptoms and are at a higher risk for side effects from medications. nih.gov

A significant phase III, multinational, randomized, double-blind, placebo-controlled study specifically investigated the effects of this compound in patients aged 65 years and older. researchgate.netnih.gov The study included 177 elderly patients (mean age 75 years) with symptoms of urinary urgency, frequency (eight or more micturitions per 24 hours), and/or urge incontinence (one or more episodes per 24 hours). researchgate.netnih.gov Participants were treated with this compound 1 mg twice daily, 2 mg twice daily, or a placebo for four weeks. nih.gov

The results indicated that this compound was effective and safe for treating OAB in this population. nih.gov Both this compound dosage groups showed statistically significant decreases in micturition frequency compared to the placebo group. researchgate.netnih.gov Specifically, the 2 mg twice-daily dose led to a statistically significant reduction in urge incontinence episodes and an increase in the volume of urine voided per micturition compared to placebo. researchgate.netnih.gov The study found that this compound immediate-release (IR) at a dose of 2 mg twice daily was more efficacious than placebo in improving micturition variables, with a mean reduction of 0.7 incontinence episodes per 24 hours and a 16 mL increase in volume voided per micturition. nih.gov

From a safety perspective, this compound was well tolerated, with over 87% of patients completing the study. researchgate.netnih.gov There were no serious drug-related adverse events, and no cardiac arrhythmogenic events were noted. nih.gov The most common adverse event was dry mouth, which was generally mild to moderate in intensity. nih.govnih.gov The incidence of dry mouth was higher in the this compound groups compared to placebo, leading to a small number of withdrawals from the study. nih.gov Importantly, central nervous system (CNS) adverse effects did not occur more frequently in elderly patients treated with this compound compared to placebo. nih.gov

Further analyses and other studies have supported these findings, showing that extended-release (ER) this compound also has equivalent efficacy in older and younger adults in reducing incontinence episodes. researchgate.net Data available specifically for the elderly indicate that this compound is effective in reducing objective measures like urinary frequency and incontinence episodes and appears to improve quality of life. nih.gov In a study of postmenopausal women with a mean age of 56, those receiving extended-release this compound reported significantly less use of absorbent pads and lower urination frequency compared to the placebo group. the-hospitalist.org

Table 1: Efficacy of this compound in Elderly Patients (4-Week Study)

Efficacy Measure This compound 2 mg bid Placebo p-value
Mean Reduction in Micturitions / 24 hrs -0.7 --- 0.0001
Mean Reduction in Urge Incontinence Episodes / 24 hrs -0.7 --- 0.0074
Mean Increase in Volume Voided / Micturition (mL) +16 --- 0.0099

Data sourced from a randomized, double-blind, placebo-controlled study in patients ≥65 years. nih.gov

Pediatric Clinical Research and Outcomes

The use of this compound in children has been evaluated for conditions such as dysfunctional voiding, overactive bladder (OAB), and neurogenic detrusor overactivity. nih.govauajournals.orgnih.gov While oxybutynin has traditionally been the first-line treatment, this compound offers an alternative with a potentially better side-effect profile due to its selectivity for the bladder. nih.gov

A retrospective review evaluated 30 children (mean age 8.7 years) with dysfunctional voiding who were treated with this compound for an average of 5.2 months. auajournals.org The results showed a significant reduction in wetting episodes for the majority of patients. auajournals.org Specifically, 33% of the children were cured (greater than 90% reduction in wetting), and 40% showed improvement (greater than 50% reduction). auajournals.org The treatment was well-tolerated, with only four patients (13.3%) reporting side effects. auajournals.org

In children with OAB, this compound has been shown to significantly improve clinical symptoms in a short period. nih.gov A study evaluating children with OAB treated with this compound for three months found significant decreases in dysfunctional voiding symptom (DVS) scores. nih.gov Furthermore, the treatment led to a significant increase in bladder capacity (a median increase of 47%) and a decrease in bladder wall thickness. nih.gov

For children with neurogenic detrusor overactivity, long-term studies have assessed the efficacy and safety of this compound. nih.govelsevierpure.com In a study with a follow-up of at least 12 months, this compound was found to be effective and well-tolerated. nih.gov The number of incontinence episodes per 24 hours decreased in all subjects, and the mean volume per catheterization increased. nih.gov Functional bladder capacity also increased in younger age groups (4 months to 10 years). nih.gov

However, not all studies have shown a statistically significant primary efficacy outcome. nih.gov Two large randomized, placebo-controlled trials in children aged 5 to 10 years with urinary urge incontinence did not find a statistically significant difference between this compound and placebo for the primary endpoint of reduction in weekly incontinence episodes. nih.govresearchgate.net This lack of significance was potentially attributed to a high placebo response and possible under-dosing in children with greater body weight. nih.gov Despite this, exploratory analyses suggested that children weighing 35 kg or less with both incontinence and frequent voiding benefited most from the treatment. nih.govauajournals.org

Table 2: Treatment Outcomes of this compound in Children with Dysfunctional Voiding

Treatment Outcome Percentage of Patients
Cured (>90% reduction in wetting) 33%
Improved (>50% reduction in wetting) 40%
Failed (<50% reduction in wetting) 27%

Data sourced from a retrospective review of 30 pediatric patients. auajournals.org

Table 3: Mentioned Compounds

Compound Name
This compound
This compound Tartrate
Oxybutynin
Solifenacin
Darifenacin
Fesoterodine
Trospium chloride
Mirabegron (B1684304)
Propiverine

Drug Drug Interactions and Pharmacogenomic Considerations

Metabolic Drug Interactions Involving Cytochrome P450 Enzymes

Tolterodine is metabolized primarily through two pathways involving CYP enzymes. The main pathway is the oxidation of the 5-methyl group to form the active 5-hydroxymethyl metabolite (5-HMT), a reaction catalyzed by CYP2D6. nih.govdrugs.comfda.gov A secondary pathway, N-dealkylation, is mediated by CYP3A4. nih.govdrugs.comnih.gov The relevance of each pathway is heavily dependent on an individual's metabolic capacity and concomitant medications.

In individuals with normal CYP2D6 activity, known as extensive metabolizers (EMs), co-administration of potent CYP2D6 inhibitors can significantly alter this compound's pharmacokinetics. Fluoxetine, a potent CYP2D6 inhibitor, has been shown to substantially inhibit the metabolism of this compound in EMs. fda.govnih.gov This interaction leads to a marked increase in the plasma concentration of the parent this compound and a corresponding decrease in the concentration of the 5-HMT metabolite. fda.govdrugs.com

One study demonstrated that fluoxetine administration resulted in a 4.8-fold increase in the area under the curve (AUC) for this compound, while the maximum concentration (Cmax) of 5-HMT decreased by 52% and its AUC decreased by 20%. fda.gov This effectively shifts the pharmacokinetic profile of an extensive metabolizer to resemble that of a poor metabolizer. fda.govfda.gov Other potent CYP2D6 inhibitors, such as quinidine (B1679956), are also expected to have a similar effect, essentially converting EMs into a phenotype resembling poor metabolizers (PMs). nih.gov

Table 1: Effect of Fluoxetine on this compound Pharmacokinetics in Extensive Metabolizers
Pharmacokinetic ParameterChange with Fluoxetine Co-administrationReference
This compound AUC4.8-fold increase fda.gov
5-HMT Cmax52% decrease fda.gov
5-HMT AUC20% decrease fda.gov

The CYP3A4 metabolic pathway becomes the primary route for this compound elimination in individuals who lack CYP2D6 activity (poor metabolizers) or when CYP2D6 is inhibited. fda.govnih.govhpra.ie Consequently, the co-administration of potent CYP3A4 inhibitors is clinically significant, particularly in this population.

In CYP2D6-deficient individuals, potent CYP3A4 inhibitors like ketoconazole (B1673606) can markedly increase this compound plasma concentrations. drugs.com Studies have shown that when ketoconazole is co-administered with this compound in poor metabolizers, the mean Cmax of this compound increases by 2-fold and the AUC increases by 2.5-fold. drugs.comfda.gov This is due to the inhibition of the N-dealkylation pathway, which is the main clearance mechanism in these individuals. nih.gov The oral clearance of this compound has been observed to decrease by about 60% in the presence of ketoconazole in this group. nih.govnih.gov Other potent CYP3A4 inhibitors, such as certain macrolide antibiotics (e.g., erythromycin, clarithromycin) and other azole antifungals (e.g., itraconazole, miconazole), are expected to produce similar effects. fda.govclinpgx.org

Table 2: Effect of Ketoconazole on this compound Pharmacokinetics in Poor Metabolizers
Pharmacokinetic ParameterChange with Ketoconazole Co-administrationReference
This compound Cmax2-fold increase drugs.comfda.gov
This compound AUC2.1 to 2.5-fold increase nih.govdrugs.comfda.govnih.gov
This compound Oral Clearance60% decrease nih.govnih.gov
This compound Terminal Half-life50% increase nih.govnih.gov

Pharmacogenomics of this compound Metabolism

The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to significant interindividual variability in the rate of metabolism for many drugs, including this compound. nih.govnih.gov This genetic variation is a key determinant of this compound's pharmacokinetic profile.

Based on their CYP2D6 genotype, individuals can be classified into different metabolizer phenotypes, most commonly extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs). nih.govstjude.org

Extensive Metabolizers (EMs): These individuals have at least one fully functional CYP2D6 allele and metabolize this compound efficiently to 5-HMT. nih.gov They typically have lower plasma concentrations of this compound and significant levels of the active metabolite. hpra.ie

Poor Metabolizers (PMs): Approximately 7% of the Caucasian population lacks functional CYP2D6 activity due to inheriting two non-functional alleles (e.g., CYP2D64/*4). fda.govdrugs.comhpra.ie In PMs, the metabolism of this compound is significantly slower and occurs via the CYP3A4 pathway. fda.govhpra.ieclinpgx.org This results in substantially higher serum concentrations of the parent drug (about 7-fold higher) and negligible or undetectable concentrations of the 5-HMT metabolite. hpra.ienih.govclinpgx.org The elimination half-life of this compound is also prolonged in PMs compared to EMs. nih.gov

Intermediate Metabolizers (IMs): This group has decreased CYP2D6 function, often due to carrying alleles that encode for an enzyme with reduced activity, such as CYP2D610, which is common in Asian populations. nih.gov Studies show that individuals homozygous for the CYP2D610 allele (10/10) have significantly higher exposure to both this compound (3-fold) and 5-HMT (1.5-fold) compared to EMs with two wild-type alleles (1/1). nih.govnih.gov Interestingly, the exposure to the total active moiety can be higher in IMs than in both EMs and PMs. nih.gov

Table 3: Influence of CYP2D6 Genotype on this compound and 5-HMT Exposure (AUC)
Genotype GroupMetabolizer PhenotypeRelative this compound Exposure (vs. EM 1/1)Relative 5-HMT Exposure (vs. EM 1/1)Reference
1/1Extensive Metabolizer (EM)BaselineBaseline nih.gov
10/10Intermediate Metabolizer (IM)~3-fold higher~1.5-fold higher nih.gov
4/4 or 5/5Poor Metabolizer (PM)~7 to 20-fold higherNegligible / Undetectable hpra.ienih.govnih.gov

The combined action of the parent drug and the active metabolite results in a similar total exposure to pharmacologically active compounds in both EMs and PMs. nih.govclinpgx.org However, some research suggests that the higher peak concentrations of this compound in PMs could be associated with a greater risk for concentration-dependent adverse effects, such as QT interval prolongation. clinpgx.orgclinpgx.orgclinpgx.orgmedex.com.bd Studies have noted a greater increase in the QTc interval in CYP2D6 poor metabolizers compared to extensive metabolizers following this compound administration. clinpgx.orgclinpgx.org

Other Pharmacokinetic and Pharmacodynamic Interactions (e.g., Warfarin, Oral Contraceptives, Oxycodone, Oxymetazoline)

The potential for drug-drug interactions is a critical consideration in the clinical use of this compound. This section explores the pharmacokinetic and pharmacodynamic interactions between this compound and several other commonly used medications, as well as the influence of genetic factors on its metabolism.

Warfarin

The interaction between this compound and warfarin has been the subject of conflicting reports, with both case studies suggesting a potential interaction and a formal clinical trial indicating no significant effect.

In contrast, a randomized, double-blind, crossover study in 20 healthy male volunteers investigated the potential effects of this compound on the anticoagulant actions and pharmacokinetics of a single dose of warfarin nih.govthieme-connect.com. In this study, participants received this compound or a placebo for seven days, with a single dose of warfarin administered on day four nih.govthieme-connect.com. The results showed that this compound had no discernible effect on the anticoagulant actions of warfarin, as measured by prothrombin time and factor VII activity researchgate.netnih.govthieme-connect.com. Furthermore, no clinically significant changes in the pharmacokinetics of R-(+)- and S-(-)-warfarin were observed researchgate.netnih.govthieme-connect.com. The study concluded that the co-administration of this compound and warfarin is safe and well-tolerated in healthy volunteers, with no clinically significant pharmacodynamic or kinetic interaction nih.govthieme-connect.com. The potential for interaction was initially considered due to competition for metabolic pathways and plasma protein binding; however, interactions from displacement are unlikely as warfarin binds mainly to albumin and this compound to α1-acid glycoprotein (B1211001) thieme-connect.com.

Table 1: Effect of this compound on Warfarin Pharmacodynamics in Healthy Volunteers
Pharmacodynamic ParameterThis compound:Placebo Ratio90% Confidence IntervalConclusion
Prothrombin Time1.000.91-1.10Equivalence
Factor VII Activity0.910.83-0.99Equivalence

Oral Contraceptives

Given the prevalence of overactive bladder in women who may also be using oral contraception, the potential for interaction between these medications is a relevant clinical issue nih.gov. An open-label, randomized, two-period crossover study was conducted in 24 healthy women to investigate the effects of this compound on the pharmacokinetics and pharmacodynamics of a low-dose combination oral contraceptive containing ethinyl estradiol and levonorgestrel nih.gov.

Table 2: Pharmacokinetic Parameters of Ethinyl Estradiol and Levonorgestrel With and Without this compound
CompoundParameterOral Contraceptive Alone (Mean)Oral Contraceptive + this compound (Mean)Ratio (90% CI)
Ethinyl EstradiolAUC (0-24h) (pg·h/mL)98610201.03 (0.95-1.12)
Cmax (pg/mL)1011051.04 (0.94-1.15)
LevonorgestrelAUC (0-24h) (ng·h/mL)45.146.91.04 (0.98-1.10)
Cmax (ng/mL)5.35.41.02 (0.94-1.11)

Oxycodone

The concurrent use of this compound and oxycodone may lead to an increase in the risk and/or severity of certain adverse effects drugbank.comdrugs.com. This interaction is primarily pharmacodynamic, resulting from the additive effects of both drugs on the central nervous system (CNS) and their anticholinergic properties drugs.com. Patients may experience increased dizziness, drowsiness, confusion, difficulty concentrating, dry mouth, constipation, and urinary retention drugs.comdrugs.com. In some individuals, particularly the elderly, impairment in thinking, judgment, and motor coordination may also occur drugs.com. Severe constipation, in some instances, could lead to paralytic ileus drugs.com.

Oxymetazoline

A pharmacodynamic interaction exists between this compound and oxymetazoline, where the combination of these two drugs may increase the risk or severity of tachycardia drugbank.comdrugbank.com.

Pharmacogenomic Considerations

The metabolism of this compound is significantly influenced by genetic variations, primarily within the CYP2D6 gene gene2rx.com. This gene encodes the cytochrome P450 2D6 enzyme, which is responsible for the conversion of this compound to its active 5-hydroxymethyl metabolite drugbank.comgene2rx.com. Inherited differences in the CYP2D6 gene can alter the rate at which this compound is metabolized, impacting both its efficacy and safety profile gene2rx.com.

Based on these genetic variations, individuals can be classified into different metabolizer phenotypes gene2rx.com:

Poor metabolizers (PMs): These individuals have little to no CYP2D6 enzyme activity.

Intermediate metabolizers (IMs): These individuals have decreased CYP2D6 enzyme activity.

Normal metabolizers (NMs): Previously referred to as extensive metabolizers (EMs), these individuals have normal CYP2D6 enzyme activity.

Ultrarapid metabolizers (UMs): These individuals have increased CYP2D6 enzyme activity.

These variations can influence the plasma concentrations of this compound and the risk of adverse effects, such as QT prolongation gene2rx.comdrugbank.com.

Table 3: Impact of CYP2D6 Phenotype on this compound Metabolism
Metabolizer PhenotypeEffect on Drug LevelsPotential Clinical Consequence
Poor MetabolizerSignificantly elevated drug levels due to lack of metabolism via CYP2D6.Increased risk of adverse effects, including a greater increase in the QTc interval. drugbank.com
Intermediate MetabolizerSlightly elevated drug levels due to reduced metabolism. gene2rx.comGenerally adequate response; monitoring for side effects is recommended. gene2rx.com
Normal MetabolizerNormal drug levels.Expected therapeutic response.
Ultrarapid MetabolizerLower drug levels due to rapid metabolism.Potential for reduced efficacy.

Patient Reported Outcomes and Quality of Life Research

Assessment of Bladder Condition Perception (e.g., Patient Perception of Bladder Condition - PPBC)

The Patient Perception of Bladder Condition (PPBC) is a single-item questionnaire that provides a global assessment of a patient's view of their bladder problems. Studies on tolterodine have consistently demonstrated significant improvements in patients' perceptions of their bladder condition.

In a 12-week, double-blind, placebo-controlled trial, subjects receiving this compound extended-release (ER) showed a significantly greater improvement in their PPBC scores compared to those on placebo. nih.gov Early improvements were noted as soon as the first week of treatment. nih.gov At the end of the 12-week study, a higher percentage of patients in the this compound ER group reported an improvement in their bladder condition compared to the placebo group. nih.gov Specifically, in a study focused on sexually active women with OAB, there were significant improvements in PPBC responses from baseline to week 12 in the this compound ER group compared to placebo (p = 0.0048). uroschool.gr

Patient Perception of Bladder Condition (PPBC) with this compound Treatment

Study/TrialTreatment GroupPercentage of Patients Reporting ImprovementComparator Group (Placebo)Statistical Significance (p-value)Reference
12-Week Double-Blind TrialThis compound ERSignificantly higher than placeboPlacebo<0.05 at week 1 nih.gov
Study in Sexually Active WomenThis compound ERSignificant improvement from baselinePlacebo0.0048 uroschool.gr
IMPACT TrialThis compound ER79%N/A (Open-label)N/A urotoday.com
Secondary Analysis of Placebo-Controlled StudyThis compound ER62%48%<0.001 nih.gov

Impact on Health-Related Quality of Life (HRQL) Domains (e.g., OAB-q, IIQ)

This compound has been shown to have a positive impact on various domains of health-related quality of life as measured by validated questionnaires such as the Overactive Bladder Questionnaire (OAB-q) and the Incontinence Impact Questionnaire (IIQ).

The OAB-q is a 33-item, self-administered questionnaire that includes a symptom bother scale and an HRQL scale with four domains: coping, concern, sleep, and social interaction. researchgate.net In a 12-week study, this compound ER led to significantly greater improvements in OAB-q Symptom Bother, total Health-Related Quality of Life, Coping, and Concern scores compared with placebo (all p ≤ 0.02). nih.gov The IMPACT trial also demonstrated statistically significant and clinically meaningful decreases in the OAB-q total and subscale scores at week 12 (p < 0.0001). urotoday.com

A study focusing on sexually active women with OAB and urgency urinary incontinence found that this compound ER resulted in significant improvements from baseline to week 12 in OAB-q Symptom Bother, total HRQL, and all HRQL domain scores (all p<0.05) compared to placebo. uroschool.gr Furthermore, this study also utilized the IIQ, a questionnaire that assesses the impact of incontinence on various aspects of life. The results showed significant improvements in the IIQ Emotional Health domain scores for the this compound ER group (p<0.05). uroschool.gr

Impact of this compound on Health-Related Quality of Life (HRQL) Domains

QuestionnaireDomainTreatment GroupImprovement NotedStatistical Significance (p-value)Reference
OAB-qSymptom BotherThis compound ERSignificant improvement vs. placebo≤0.02 nih.gov
OAB-qTotal HRQLThis compound ERSignificant improvement vs. placebo≤0.02 nih.gov
OAB-qCopingThis compound ERSignificant improvement vs. placebo≤0.02 nih.gov
OAB-qConcernThis compound ERSignificant improvement vs. placebo≤0.02 nih.gov
OAB-qAll SubscalesThis compound ERSignificant and clinically meaningful decreases<0.0001 urotoday.com
IIQEmotional HealthThis compound ERSignificant improvement vs. placebo<0.05 uroschool.gr

Patient Satisfaction and Perceived Treatment Benefit Evaluation

Patient satisfaction and the perceived benefit of treatment are critical indicators of a medication's success in a real-world setting. Studies on this compound have consistently reported high levels of patient satisfaction and perceived benefit.

In a study of sexually active women, a significantly higher proportion of subjects in the this compound ER group reported treatment benefit (79% vs. 54%; p<0.0001) and satisfaction (78% vs. 59%; p<0.0001) compared to the placebo group. uroschool.gr Another study found that the proportion of patients reporting "much benefit" from treatment was significantly greater for this compound ER than for placebo (43% versus 24%; P<.001). nih.gov

A study evaluating patient satisfaction with either extended-release this compound or oxybutynin (B1027) found that predictors of medication satisfaction included a lesser impact of OAB on daily life and a longer duration of use. nih.gov This suggests that as this compound effectively reduces the impact of OAB symptoms, patient satisfaction with the treatment increases over time.

Patient Satisfaction and Perceived Treatment Benefit with this compound

Study PopulationOutcomeThis compound ER GroupPlacebo GroupStatistical Significance (p-value)Reference
Sexually Active WomenTreatment Benefit79%54%<0.0001 uroschool.gr
Treatment Satisfaction78%59%<0.0001 uroschool.gr
General OAB Population"Much Benefit" from Treatment43%24%<0.001 nih.gov

Methodological Considerations in PRO Measurement and Interpretation

The use of PROs in clinical trials for OAB, including those for this compound, requires careful methodological consideration to ensure the validity and reliability of the findings. The development of PRO instruments is a structured process that involves cognitive psychology, psychometric theory, and input from both patients and clinicians. nih.gov This process aims to create measures that are not only valid and reliable but also responsive to changes in a patient's condition. nih.gov

One important consideration is the potential for a significant placebo effect in OAB trials. nih.govmycme.com Studies have shown that patients receiving a placebo can experience statistically significant improvements in patient-reported outcomes. nih.gov This highlights the importance of placebo-controlled trials in accurately determining the treatment effect of a medication like this compound. The large placebo effect observed in some studies may be attributed to factors such as increased patient awareness of their bladder habits through the use of bladder diaries. mycme.com

The choice of PRO instrument and the methods of analysis are also critical. For instance, the PPBC's scoring can be analyzed using different stratifications, such as 2-category (improvement, no improvement), 3-category (improvement, no change, deterioration), or 4-category analyses. nih.gov The choice of analysis can impact the statistical significance of the results, as seen in a study where the 3- and 4-category analyses of PPBC improvement were significant, while the prespecified 2-category analysis was not. nih.gov

Furthermore, while bladder diaries are commonly used to collect data on OAB symptoms, they have limitations, including patient burden, potential for over or underestimation of symptoms, recall bias, and a lack of formal validation in some cases. nih.govmycme.com Therefore, supplementing diary data with validated PRO questionnaires like the OAB-q and IIQ provides a more comprehensive assessment of treatment outcomes from the patient's perspective.

Finally, interpreting the clinical significance of changes in PRO scores is crucial. The concept of a minimal important difference (MID) has been established for some instruments like the OAB-q. The MID represents the smallest change in a score that a patient would perceive as beneficial. nih.gov In a comparative study, while mean improvements in OAB-q scores were similar between this compound ER and another medication, a higher percentage of patients in the comparator group achieved the MID, suggesting a clinically relevant difference in tolerability and HRQL for some patients. mycme.com This underscores the importance of not only looking at average changes in PRO scores but also the proportion of patients who experience a clinically meaningful improvement.

Advanced Research Methodologies and Analytical Approaches for Tolterodine

Advanced Pharmacokinetic Modeling and Simulation

Advanced pharmacokinetic (PK) modeling and simulation are instrumental in understanding and predicting the behavior of tolterodine in the body. numberanalytics.com These methodologies go beyond standard pharmacokinetic analysis to explore the intricate details of a drug's absorption, distribution, metabolism, and excretion (ADME). numberanalytics.com For this compound, such models are crucial for optimizing dosing regimens and predicting its effects in diverse patient populations, including those with genetic variations in drug-metabolizing enzymes. numberanalytics.com

One key application of advanced modeling for this compound involves concentration-response analysis, particularly for assessing potential effects on the QT interval. ddtjournal.com Linear mixed-effects models have been employed to describe the relationship between this compound concentrations and changes in the QTc interval. ddtjournal.com These models can incorporate data from both extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6, the primary enzyme responsible for this compound metabolism. ddtjournal.com Simulations based on these models have predicted only small, non-clinically significant increases in the QTc interval, even at supratherapeutic doses. ddtjournal.com

Physiologically based pharmacokinetic (PBPK) modeling represents another advanced approach. nih.gov PBPK models integrate drug-specific data with physiological information to simulate drug behavior in various tissues and organs. nih.gov For a drug like this compound, which is extensively metabolized in the liver by CYP2D6 to its active metabolite, 5-hydroxymethyl this compound (5-HMT), PBPK models can predict the impact of factors like genetic polymorphisms in CYP2D6, hepatic impairment, and drug-drug interactions on this compound and 5-HMT concentrations. nih.govfda.govfda.gov These simulations can help in foreseeing the pharmacokinetic profiles in specific patient subgroups without the need for extensive clinical trials. nih.gov

Population Pharmacokinetic Studies

Population pharmacokinetic (PopPK) studies are essential for understanding the variability in drug response across a patient population. These studies use sparse data collected from a large number of individuals to identify factors that can influence a drug's pharmacokinetics. For this compound, PopPK analyses have been crucial in characterizing the pharmacokinetics of its active metabolite, 5-hydroxymethyl this compound (5-HMT), which is primarily responsible for the therapeutic effect. indexcopernicus.com

A significant PopPK analysis was conducted on 5-HMT after the administration of fesoterodine (B1237170), a prodrug of 5-HMT, to both Western and East Asian populations. nih.gov This study pooled data from ten pharmacokinetic studies and three efficacy/safety studies. The plasma concentrations of 5-HMT were best described by a one-compartment model with first-order absorption and a lag time. nih.gov The analysis identified several influential covariates affecting the apparent oral clearance (CL/F) of 5-HMT. nih.gov

Key findings from this population pharmacokinetic analysis are summarized in the table below:

CovariateEffect on 5-HMT Apparent Oral Clearance (CL/F)
Creatinine (B1669602) Clearance (CLCR) A decrease from 80 to 15 mL/min resulted in a 39.5% reduction in CL/F. nih.gov
Hepatic Impairment Reduced CL/F by approximately 60%. nih.gov
CYP2D6 Poor Metabolizer Status Reduced CL/F by about 40%. nih.gov
Concomitant CYP3A Inhibitor Reduced CL/F by approximately 50%. nih.gov
Concomitant CYP3A Inducer Resulted in about a fourfold increase in CL/F. nih.gov

These findings highlight the importance of considering renal function, hepatic function, and genetic factors (CYP2D6 status), as well as co-medications, when assessing the pharmacokinetics of this compound's active metabolite. PopPK models have also been developed for pediatric populations to guide dosing. nih.gov

In Vitro-In Vivo Correlation Studies

In vitro-in vivo correlation (IVIVC) studies are a cornerstone of modern pharmaceutical development, aiming to establish a predictive relationship between a drug's in vitro dissolution profile and its in vivo absorption. nih.gov A successful IVIVC can serve as a surrogate for bioequivalence studies, facilitate formulation development, and ensure product quality. nih.govkinampark.com

For this compound, IVIVC studies have been conducted on modified-release tablet formulations. In one such study, a matrix-assisted this compound tablet was investigated in a rabbit model. indexcopernicus.comindexcopernicus.com The in vitro release of this compound was studied in simulated gastric fluid, and the in vivo pharmacokinetics were determined by measuring this compound concentrations in rabbit plasma using a sensitive HPLC method. indexcopernicus.comindexcopernicus.com

The study demonstrated a strong correlation between the in vitro drug release and the in vivo absorption. The in vitro release pattern followed zero-order kinetics for approximately 24 hours. indexcopernicus.comindexcopernicus.com A point-to-point analysis revealed a high level of correlation (Level A), with correlation coefficients greater than 99% between the in vitro dissolution at specific time points and the corresponding in vivo plasma concentrations. indexcopernicus.comindexcopernicus.com This indicates that the in vitro dissolution test can reliably predict the in vivo performance of this modified-release this compound formulation. indexcopernicus.comindexcopernicus.com

The table below presents a conceptual representation of the data from the in vitro release and in vivo absorption profiles that would be used to establish such a correlation.

Time (hours)In Vitro % Drug Released (Cumulative)In Vivo % Drug Absorbed (Cumulative)
2 20%18%
4 40%38%
8 65%62%
12 85%83%
24 98%96%

Note: The data in this table is illustrative and based on the high correlation reported in the study. indexcopernicus.comindexcopernicus.com

Network Meta-Analyses of Comparative Efficacy and Safety among Antimuscarinics

Network meta-analyses are a sophisticated statistical method used to compare multiple treatments simultaneously in a single analysis, even when not all treatments have been directly compared in head-to-head trials. plos.org This approach has been widely used to evaluate the comparative efficacy and safety of this compound against other antimuscarinic agents for the treatment of overactive bladder (OAB). plos.orgnih.govnih.gov

Several network meta-analyses have been conducted to synthesize data from numerous randomized controlled trials. plos.orgnih.govnih.gov These analyses have consistently shown that while most antimuscarinics have similar efficacy, their safety and tolerability profiles can differ. plos.org

In one network meta-analysis focusing on safety, this compound was found to have a favorable profile for several common adverse events compared to other antimuscarinics. nih.gov For instance, this compound was associated with a lower incidence of dry mouth, constipation, and dizziness. nih.gov Another network meta-analysis concluded that while solifenacin (B1663824) may offer slightly better efficacy in some aspects, this compound extended-release demonstrates a good balance of efficacy and a lower incidence of dry mouth. nih.gov

The following table summarizes the comparative findings from a network meta-analysis regarding the safety of various antimuscarinics, with a focus on this compound's ranking for specific adverse events.

Adverse EventThis compound's Comparative Safety Profile
Dry Mouth Ranked as the best treatment with a 60.5% probability of being the best. nih.gov
Constipation Demonstrated better safety outcomes. nih.gov
Urinary Retention Showed better safety outcomes. nih.gov
Dizziness Had better safety outcomes. nih.gov
Urinary Tract Infection Exhibited better safety outcomes. nih.gov
Blurred Vision May be superior to some other antimuscarinics. nih.gov

These network meta-analyses provide valuable insights for clinicians to make informed decisions by offering a comprehensive comparison of the available treatment options for OAB. plos.orgnih.gov

Urodynamic and Electrophysiological Monitoring Techniques in Clinical Trials

Urodynamic studies are a set of diagnostic procedures that assess the function of the lower urinary tract—the bladder and the urethra. obgynkey.com These techniques are employed in clinical trials to objectively measure the effects of interventions like this compound on bladder function. nih.govnih.gov Electrophysiological monitoring, such as electromyography (EMG), can also be used to evaluate the coordination between the bladder muscle and the urethral sphincter. obgynkey.com

In clinical trials of this compound for overactive bladder, urodynamic studies have been utilized to quantify changes in various parameters before and after treatment. nih.govnih.gov These studies typically involve filling the bladder with a sterile fluid via a catheter to measure bladder pressures, capacity, and the presence of involuntary detrusor contractions. medscape.com

Studies have shown that treatment with this compound leads to significant improvements in certain urodynamic parameters. One of the most consistently reported findings is a significant increase in the maximum cystometric capacity, which reflects the bladder's ability to hold more urine before a strong urge to void is felt. nih.gov This aligns with the drug's mechanism of action as a muscarinic receptor antagonist, which reduces detrusor muscle pressure. drugbank.com

The table below outlines the key urodynamic parameters that have been assessed in clinical trials of this compound and the typical changes observed after treatment.

Urodynamic ParameterDescriptionEffect of this compound Treatment
Maximum Cystometric Capacity The volume of urine the bladder can hold during a cystometrogram. nih.govSignificantly increased. nih.gov
Post-void Residual Urine The amount of urine left in the bladder after urination. nih.govMay show an increase. nih.gov
Detrusor Pressure at Maximal Urine Flow The pressure exerted by the bladder muscle during urination. nih.govGenerally decreased, consistent with antimuscarinic action. drugbank.com
Functional Urethral Length The length of the urethra along which the pressure is greater than the bladder pressure. nih.govMay show a decrease. nih.gov

These urodynamic findings provide objective evidence to support the symptomatic improvements reported by patients treated with this compound, such as reduced urinary frequency and urgency. nih.gov

Future Directions and Emerging Research Avenues for Tolterodine

Exploration of Novel Delivery Systems and Formulations in Development

The primary goal in developing new formulations for tolterodine has been to create extended-release (ER) versions that allow for once-daily administration. researchgate.net This approach aims to maintain consistent plasma concentrations of the drug over a 24-hour period, which can lead to improved patient adherence and a better tolerability profile compared to immediate-release (IR) formulations. nih.govnih.gov

Research has focused on various technologies to achieve this controlled release. One method involves creating extended-release pellets that are then filled into capsules. researchgate.net These pellets are designed with specific dissolution profiles, releasing approximately 45% of the drug in the first 3 hours, 75% by 5 hours, and over 80% by the 7-hour mark, mimicking the performance of the reference listed drug. researchgate.net Another approach utilizes soluble microspheres where the drug is slowly released as the outer layer of the microsphere dissolves. nih.gov

Transdermal delivery systems, such as proniosomal gels, are also being investigated. nih.gov These vesicular systems offer the potential for increased physical stability and drug-loading capacity. nih.gov The goal of a transdermal patch is to deliver a therapeutically effective amount of the drug across the skin directly into the systemic circulation at a controlled rate over an extended period. researchgate.net This can help bypass first-pass metabolism and potentially reduce side effects. nih.gov

Table 1: Comparison of this compound Formulations

Formulation TypeDosing FrequencyRelease MechanismKey Research Findings
Immediate-Release (IR) TabletsTwice dailyRapid dissolutionEffective, but higher peak plasma concentrations may lead to more side effects. nih.govnih.gov
Extended-Release (ER) Capsules/TabletsOnce dailyControlled release via pellets or microspheresSuperior reduction in urge incontinence episodes compared to IR; lower incidence of dry mouth. nih.govnih.gov
Transdermal Proniosomal GelOnce daily (in development)Diffusion through the skinPreclinical studies show potential for reduced cholinergic side effects compared to oral administration. nih.gov

Comparative Effectiveness Research with Newer Therapeutic Agents (e.g., Beta-3 Adrenoceptor Agonists like Mirabegron)

With the introduction of newer classes of drugs for OAB, such as beta-3 adrenoceptor agonists like mirabegron (B1684304), comparative effectiveness research has become a key area of investigation. These studies aim to directly compare the efficacy and tolerability of this compound with these newer agents.

Multiple studies have compared this compound with mirabegron. Some research indicates that mirabegron may offer improvements in urinary frequency, urgency, and nocturia that are statistically significant compared to this compound. qscience.com For instance, one study found that after 12 weeks, the reduction in urinary frequency episodes per 24 hours was 2.75 for the mirabegron group versus 1.15 for the this compound group. qscience.com However, other studies have concluded that mirabegron is as effective as this compound in reducing irritative lower urinary tract symptoms, with no significant difference in the change in the International Prostate Symptom Score (IPSS). researchgate.net

A significant point of comparison is the side effect profile. Anticholinergic side effects, particularly dry mouth, are more frequently reported with this compound than with mirabegron. nih.govnih.gov In some trials, the incidence of dry mouth with this compound was more than threefold higher than with mirabegron. nih.gov This difference in tolerability may influence patient persistence with treatment. pharmacytimes.com

Cost-effectiveness analyses have also been conducted. These studies often weigh the acquisition cost of the drugs against their clinical benefits and impact on quality of life. Some analyses suggest that mirabegron is a cost-effective alternative to this compound, providing improved health outcomes for an acceptable incremental cost. nih.gov

Table 2: Selected Comparative Efficacy Data: this compound vs. Mirabegron

Outcome MeasureThis compound ResultMirabegron ResultStudy Finding
Change in IPSS Irritative Score-5.75 ± 2.10-5.92 ± 2.46No significant difference between groups. researchgate.net
Reduction in Micturition Episodes/24h1.15 ± 1.042.75 ± 1.41Mirabegron showed a significantly greater reduction. qscience.com
Reduction in Urgency Episodes/24h1.0 ± 0.791.65 ± 0.99Mirabegron showed a significantly greater reduction. qscience.com
Incidence of Dry Mouth~10.1%~2.8%Significantly lower incidence with mirabegron. nih.gov

Personalized Medicine Approaches Based on Genotype and Phenotype for Optimized Therapy

The metabolism of this compound is significantly influenced by an individual's genetic makeup, particularly variations in the Cytochrome P450 2D6 (CYP2D6) gene. nih.govclinpgx.org This has opened the door to personalized medicine approaches, where treatment could be tailored based on a patient's genotype.

This compound is primarily metabolized by the CYP2D6 enzyme into its active 5-hydroxymethyl metabolite. clinpgx.org Individuals can be classified as poor metabolizers (PMs) or extensive metabolizers (EMs) based on their CYP2D6 activity. nih.govclinpgx.org In PMs, the metabolism of this compound is slower, leading to significantly higher serum concentrations of the parent drug and negligible levels of the active metabolite. clinpgx.org Conversely, in EMs, this compound is rapidly metabolized. nih.gov

Pharmacogenomic clinical guidelines are being developed for numerous drugs metabolized by CYP2D6, which could one day include specific recommendations for this compound based on a patient's metabolizer status. nih.gov This could help in optimizing therapy and minimizing potential risks.

Investigation of this compound's Potential in Other Medical Conditions Beyond Overactive Bladder

While this compound is primarily indicated for OAB, researchers are exploring its potential utility in other medical conditions. One such area is the management of irritative symptoms associated with ureteral stents. researchgate.net Ureteral stents often cause lower urinary tract symptoms (LUTS) that significantly impact a patient's quality of life. researchgate.net

Studies have shown that this compound can be effective in alleviating these stent-related symptoms. nih.gov A meta-analysis comparing this compound to alpha-adrenergic blockers for this indication found that this compound was significantly better at improving body pain at various time points. nih.gov It also showed better improvement in general health and urinary symptoms at the 4-week mark. nih.gov

Another potential application is in combination therapy for men with benign prostatic hyperplasia (BPH) who have storage LUTS. nih.gov Research has investigated the use of this compound in conjunction with alpha-blockers like tamsulosin (B1681236). nih.govclinicaltrials.gov The combination therapy has been shown to significantly improve the International Prostate Symptom Score (IPSS), particularly the storage sub-score, and quality of life compared to placebo in men with larger prostate volumes. nih.gov There is also some suggestion that this compound may be used off-label in the treatment of nocturnal enuresis (bedwetting), sometimes in combination with other medications. clevelandclinic.org

Long-term Epidemiological Studies and Real-World Evidence Generation

To fully understand the long-term effectiveness and safety of this compound, large-scale epidemiological studies and the generation of real-world evidence are essential. While clinical trials provide crucial data under controlled conditions, long-term observational studies can offer insights into how the drug performs in a broader, more diverse patient population over extended periods.

Long-term studies have demonstrated that the efficacy of this compound ER is maintained for at least 12 months. nih.gov One study reported that after a year of treatment, there was a median reduction of 83% in incontinence episodes and a 21% reduction in daily micturitions. nih.gov These studies also provide valuable information on the long-term safety profile, with one study finding no increase in the frequency of adverse events with long-term treatment compared to short-term use. nih.gov

Post-marketing observational studies are also conducted to monitor the drug's performance in a real-world setting. clinicaltrials.gov These studies collect data on clinical outcomes and adverse events in routine clinical practice, helping to identify any rare or long-term side effects and to confirm the drug's effectiveness across different patient subgroups. clinicaltrials.gov This real-world evidence is critical for informing clinical guidelines and ensuring the safe and effective use of this compound in the long run.

Q & A

Q. How should researchers adjust for publication bias in this compound meta-analyses?

  • Methodological Answer: Funnel plots and Egger’s regression test detect small-study effects. Trim-and-fill methods impute missing studies to correct effect estimates. For example, a meta-analysis by Xu et al. found no publication bias in this compound-solifenacin comparisons after adjusting for unpublished trial registries .

Comparative Effectiveness Research

Q. What endpoints are critical when designing trials comparing this compound with β3-adrenoceptor agonists (e.g., mirabegron)?

  • Methodological Answer: Co-primary endpoints include change in daily incontinence episodes (efficacy) and cardiovascular safety (e.g., blood pressure monitoring). Adaptive designs allow interim analyses for futility/safety. The BEYOND trial used hierarchical testing: first non-inferiority in efficacy, then superiority in tolerability .

Q. How do crossover effects complicate long-term this compound safety studies?

  • Methodological Answer: Open-label extension phases often face attrition bias. Inverse probability weighting (IPW) adjusts for dropouts, while marginal structural models account for time-varying confounders (e.g., dose adjustments). The IMPACT study used propensity scoring to compare long-term this compound users vs. controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tolterodine
Reactant of Route 2
Reactant of Route 2
Tolterodine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.